molecular formula C32H41N7O8 B14183381 L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- CAS No. 845827-81-8

L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl-

Cat. No.: B14183381
CAS No.: 845827-81-8
M. Wt: 651.7 g/mol
InChI Key: KVPBHYWNQAQSOF-WTTYTGMBSA-N
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Description

L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- is a peptide composed of the amino acids L-histidine, glycine, L-tyrosine, and L-isoleucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and sensors

Mechanism of Action

The mechanism of action of L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- involves its interaction with specific molecular targets. The histidine residue can coordinate with metal ions, while the tyrosine residues can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity, protein folding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to interact with metal ions and participate in various biochemical reactions makes it a valuable compound for research and industrial applications .

Properties

CAS No.

845827-81-8

Molecular Formula

C32H41N7O8

Molecular Weight

651.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C32H41N7O8/c1-3-18(2)28(31(45)38-26(32(46)47)14-21-16-34-17-35-21)39-30(44)25(13-20-6-10-23(41)11-7-20)37-29(43)24(36-27(42)15-33)12-19-4-8-22(40)9-5-19/h4-11,16-18,24-26,28,40-41H,3,12-15,33H2,1-2H3,(H,34,35)(H,36,42)(H,37,43)(H,38,45)(H,39,44)(H,46,47)/t18-,24-,25-,26-,28-/m0/s1

InChI Key

KVPBHYWNQAQSOF-WTTYTGMBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN

Origin of Product

United States

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